2,4-bis(phenylamino)cyclopent-2-en-1-one
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Overview
Description
2,4-bis(phenylamino)cyclopent-2-en-1-one is an organic compound characterized by a cyclopentenone core substituted with two phenylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-bis(phenylamino)cyclopent-2-en-1-one typically involves the reaction of cyclopent-2-en-1-one with aniline derivatives under specific conditions. One common method includes the use of a base catalyst to facilitate the nucleophilic addition of aniline to the cyclopentenone ring, followed by subsequent cyclization and purification steps .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2,4-bis(phenylamino)cyclopent-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl rings or the cyclopentenone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce various amine compounds.
Scientific Research Applications
2,4-bis(phenylamino)cyclopent-2-en-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Mechanism of Action
The mechanism by which 2,4-bis(phenylamino)cyclopent-2-en-1-one exerts its effects involves interactions with molecular targets and pathways. The phenylamino groups can participate in hydrogen bonding and π-π interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4,5-bis(phenylamino)cyclopent-2-en-1-one: Similar structure but different substitution pattern.
2-cyclopenten-1-one: Lacks the phenylamino groups, resulting in different chemical properties.
Cyclopent-2-en-1-one: Basic structure without any substitutions.
Uniqueness
This compound’s specific substitution pattern allows for unique interactions and properties not observed in its analogs .
Properties
IUPAC Name |
2,4-dianilinocyclopent-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c20-17-12-15(18-13-7-3-1-4-8-13)11-16(17)19-14-9-5-2-6-10-14/h1-11,15,18-19H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZOBYHDFQLGFPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=C(C1=O)NC2=CC=CC=C2)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90344708 |
Source
|
Record name | 2-Cyclopenten-1-one, 2,4-bis(phenylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90344708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20121-78-2 |
Source
|
Record name | 2-Cyclopenten-1-one, 2,4-bis(phenylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90344708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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